Dibutyl phenyl phosphate

Description

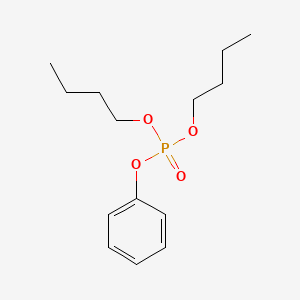

Structure

3D Structure

Properties

IUPAC Name |

dibutyl phenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23O4P/c1-3-5-12-16-19(15,17-13-6-4-2)18-14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICSVBJRVMLQNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(OCCCC)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23O4P | |

| Record name | DIBUTYLPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873428 | |

| Record name | Dibutyl phenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dibutylphenyl phosphate is a clear colorless liquid. (NTP, 1992), Liquid, Clear slightly yellow liquid; [HSDB] Very low solubility in water; [ACGIH] | |

| Record name | DIBUTYLPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric acid, dibutyl phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyl phenyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2623 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

131-132 °C | |

| Record name | DIBUTYL PHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2604 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 200 °F (NTP, 1992), 177 °C, 129 °C (closed cup); 177 °C (open cup) | |

| Record name | DIBUTYLPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibutyl phenyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2623 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIBUTYL PHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2604 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 72.5 °F (NTP, 1992), In water, 96.0 mg/L at 25 °C, Very low solubility in water | |

| Record name | DIBUTYLPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYL PHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2604 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0691 at 25 °C/25 °C | |

| Record name | DIBUTYL PHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2604 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.007 [mmHg], VP: 0.007 torr at 25 °C | |

| Record name | Dibutyl phenyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2623 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIBUTYL PHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2604 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear slightly yellow liquid | |

CAS No. |

2528-36-1 | |

| Record name | DIBUTYLPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibutyl phenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2528-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyl phenyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002528361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, dibutyl phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyl phenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl phenyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYL PHENYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXX4UW7ZYD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIBUTYL PHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2604 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of Dibutyl Phenyl Phosphate (CAS 2528-36-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Dibutyl phenyl phosphate (DBPP), an organophosphate compound with the chemical formula C₁₄H₂₃O₄P. Primarily utilized as a plasticizer and flame retardant in various industrial applications, a thorough understanding of its physical characteristics is essential for its safe handling, application, and environmental assessment.[1][2]

General and Chemical Properties

This compound is a clear, colorless to slightly yellow liquid with a butanolic odor.[1][3][4] It is recognized for its utility in enhancing the flexibility and fire resistance of polymers and is a component in some fire-resistant aircraft hydraulic fluids.[1][2][3] The molecular structure features a central phosphate group bonded to two butyl groups and one phenyl group via ester linkages, resulting in a tetrahedral geometry around the phosphorus atom.[1]

Table 1: Identification and Structural Details

| Property | Value | Source(s) |

| CAS Number | 2528-36-1 | [1][3][5] |

| Molecular Formula | C₁₄H₂₃O₄P | [1][3][5] |

| Molecular Weight | 286.30 g/mol | [1][3] |

| IUPAC Name | This compound | [1][3] |

| Canonical SMILES | CCCCOP(=O)(OCCCC)OC1=CC=CC=C1 | [1] |

| InChI Key | YICSVBJRVMLQNS-UHFFFAOYSA-N | [1] |

Quantitative Physical Properties

The following tables summarize the key quantitative physical properties of this compound, compiled from various sources. These properties are critical for predicting its behavior in different environmental and industrial contexts.

Table 2: Thermodynamic and Physical State Properties

| Property | Value | Conditions | Source(s) |

| Physical Description | Clear colorless to slightly yellow liquid | Ambient | [1][3][4][6] |

| Odor | Butanolic | - | [1][3] |

| Boiling Point | 131-132 °C | - | [1][3][4] |

| 333.3 °C | at 760 mmHg | [5][6] | |

| Flash Point | > 200 °F (> 93.3 °C) | - | [1][3] |

| 129 °C | closed cup | [1][4] | |

| 169.1 °C | - | [6] | |

| 177 °C | open cup | [1][4] | |

| Vapor Pressure | 1.4 x 10⁻⁵ mmHg | at 25 °C (estimated) | [3] |

| 0.007 mmHg | - | [3] | |

| 2.67 x 10⁻⁴ mmHg | at 25 °C | [6] | |

| Density | 1.0691 g/cm³ | at 25 °C/25 °C | [1][3] |

| 1.076 g/cm³ | - | [6][7] | |

| 1.1 ± 0.1 g/cm³ | - | [5] |

Table 3: Solubility and Partitioning Behavior

| Property | Value | Conditions | Source(s) |

| Water Solubility | < 1 mg/mL | at 72.5 °F (22.5 °C) | [1][3][6] |

| 96.0 mg/L | at 25 °C | [1][3] | |

| Solubility in Organics | Good solubility | In chloroform and methanol | [1] |

| Log P (Octanol-Water Partition Coefficient) | 4.27 | - | [1][3][6] |

| 4.3 (XLogP3) | - | [1] | |

| 4.41 | - | [5] |

Table 4: Optical and Other Properties

| Property | Value | Conditions | Source(s) |

| Index of Refraction | 1.482 | - | [5] |

| Hydroxyl Radical Reaction Rate Constant | 5.93 x 10⁻¹¹ cm³/molecule-sec | at 25 °C | [3] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and verification of physical property data. While specific, in-house laboratory reports for DBPP are not publicly available, the determination of these properties typically follows standardized international guidelines.

Water Solubility Determination (OECD 105)

The water solubility of DBPP, reported as 96.0 mg/L, is typically determined using a method like the Flask Method , as outlined in OECD Test Guideline 105, due to its solubility being greater than 10⁻² g/L.[1][3][8][9][10]

Principle: A supersaturated solution is created, allowed to equilibrate, and the concentration of the dissolved substance in the aqueous phase is measured.

Methodology:

-

Preparation: An excess amount of this compound is added to a volume of purified water in a vessel.

-

Equilibration: The vessel is agitated (e.g., shaken or stirred) at a controlled temperature (e.g., 25 °C) for a sufficient duration to achieve equilibrium. A preliminary test can determine the time required to reach saturation.[8]

-

Phase Separation: The mixture is allowed to stand to separate the undissolved DBPP. To ensure the removal of all undissolved droplets or particles, the aqueous phase is centrifuged or filtered.

-

Analysis: The concentration of DBPP in the clear aqueous phase is determined using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC/MS).

Boiling Point Determination (OECD 103)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. Standard methods are described in OECD Test Guideline 103.[4][6][11]

Principle: The temperature of the vapor-liquid equilibrium is measured at a given external pressure.

Methodology (Dynamic Method):

-

Apparatus Setup: The substance is placed in an apparatus equipped with a temperature sensor and a pressure sensor. The apparatus is connected to a vacuum system and a pressure regulation system.

-

Measurement: The pressure in the apparatus is set to a desired value.

-

Heating: The sample is heated, and the temperature is recorded. The boiling point at the set pressure is the temperature at which a constant temperature is maintained while the liquid boils.

-

Data Collection: This process is repeated for several different pressures.

-

Normalization: The data are plotted as log(p) vs 1/T (Clausius-Clapeyron plot). The normal boiling point (at 101.325 kPa) can be determined by extrapolation of this plot.[12]

Density Determination (ASTM D4052)

The density of liquid DBPP can be accurately measured using a digital density meter based on the oscillating U-tube principle, as described in ASTM D4052.[5][7][13]

Principle: A U-shaped tube is electronically excited to oscillate at its characteristic frequency. This frequency changes when the tube is filled with a sample. The change in frequency is directly related to the density of the sample.

Methodology:

-

Calibration: The instrument is calibrated using two reference standards of known density, typically dry air and purified water.

-

Sample Injection: The sample is introduced into the clean, dry U-tube, ensuring no air bubbles are present.[5]

-

Temperature Control: The measuring cell is thermostatically controlled to the desired temperature (e.g., 25 °C).

-

Measurement: The instrument measures the oscillation period and calculates the density based on the calibration data.

Visualizations: Workflows and Relationships

Experimental Workflow Diagrams

The following diagrams illustrate the generalized workflows for determining key physical properties.

Caption: Generalized workflow for determining water solubility.

Caption: Generalized workflow for determining boiling point.

Logical Relationship Diagram

This diagram illustrates the relationships between the physical properties of DBPP and its expected environmental behavior.

Caption: Interrelation of DBPP's physical properties and its environmental fate.

References

- 1. ASTM D445 - eralytics [eralytics.com]

- 2. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 3. store.astm.org [store.astm.org]

- 4. oecd.org [oecd.org]

- 5. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 6. laboratuar.com [laboratuar.com]

- 7. store.astm.org [store.astm.org]

- 8. oecd.org [oecd.org]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. filab.fr [filab.fr]

- 11. oecd.org [oecd.org]

- 12. scribd.com [scribd.com]

- 13. knowledge.reagecon.com [knowledge.reagecon.com]

An In-depth Technical Guide to the Hydrolysis Pathways and Products of Dibutyl Phenyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of dibutyl phenyl phosphate (DBPP), a compound of interest in various industrial applications and environmental studies. Understanding its degradation pathways and the resulting products is crucial for assessing its environmental fate, toxicological profile, and potential for bioremediation. This document details the acid-catalyzed, base-catalyzed, and enzyme-catalyzed hydrolysis of DBPP, including the primary products formed. It also provides detailed experimental protocols for studying these processes and summarizes available quantitative data.

Introduction to this compound (DBPP)

This compound (DBPP) is an organophosphate ester. These compounds are characterized by a central phosphate molecule bonded to organic groups. DBPP consists of a phosphate core attached to two butyl groups and one phenyl group. Organophosphate esters find use as flame retardants, plasticizers, and hydraulic fluids. Their widespread use has led to their presence in various environmental compartments, necessitating a thorough understanding of their degradation processes. The primary degradation pathway for organophosphate esters in aqueous environments is hydrolysis, which involves the cleavage of the ester bonds.

Hydrolysis Pathways and Products of this compound

The hydrolysis of this compound results in the cleavage of one of its ester bonds. The primary products of this reaction are dibutyl phosphate (DBP) and phenol .[1] The hydrolysis can proceed through several pathways, including abiotic (acid or base-catalyzed) and biotic (enzyme-catalyzed) routes.

The hydrolysis of organophosphate esters can be catalyzed by both acids and bases.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the phosphoryl oxygen of DBPP is protonated, which makes the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. The general mechanism for acid-catalyzed hydrolysis of organophosphate esters can favor the cleavage of the carbon-oxygen bond (C-O cleavage).[2][3]

-

Base-Catalyzed Hydrolysis: In the presence of a base, a hydroxide ion acts as a nucleophile and directly attacks the phosphorus atom. This pathway typically favors the cleavage of the phosphorus-oxygen bond (P-O cleavage).[2][3] The reaction proceeds through a pentacoordinate intermediate.

While the general mechanisms for the hydrolysis of organophosphate esters are well-understood, specific experimental kinetic data for the abiotic hydrolysis of DBPP is limited in publicly available literature. Computational estimations suggest that the abiotic hydrolysis of DBPP in the environment is a slow process, with estimated half-lives ranging from 3.6 to 47 years at pH 9 to 5, respectively.[4] However, it is important to note that these are estimated values and experimental verification under controlled laboratory conditions is needed for a more accurate assessment.

The enzymatic hydrolysis of DBPP is a significant pathway for its degradation in biological systems and the environment. This process is primarily carried out by a class of enzymes known as phosphotriesterases (PTEs) .[5] These enzymes are metalloenzymes, often containing two catalytic zinc ions in their active site.[5]

The mechanism of enzymatic hydrolysis by phosphotriesterases involves the activation of a water molecule by the metal ions in the active site, which then acts as a nucleophile, attacking the phosphorus center of the DBPP molecule.[6] This leads to the cleavage of one of the ester bonds and the formation of dibutyl phosphate and phenol.

A study on a phosphotriesterase from Sphingobium sp. TCM1 (Sb-PTE) demonstrated its activity on DBPP. The research indicated that the rate of hydrolysis of DBPP by this enzyme is only about two-fold lower than the rate of hydrolysis of dibutyl p-nitrophenyl phosphate, a substrate with a better leaving group.[7] This suggests that some phosphotriesterases can efficiently degrade DBPP. The efficiency of enzymatic hydrolysis is dependent on factors such as pH, temperature, and the specific characteristics of the enzyme.

Signaling Pathway Diagrams

Quantitative Data on DBPP Hydrolysis

Quantitative kinetic data for the abiotic hydrolysis of DBPP is scarce in the scientific literature. The available information primarily consists of computational estimations and data from biodegradation studies.

| Parameter | Condition | Value | Reference |

| Abiotic Hydrolysis Half-Life | pH 5 | Estimated 47 years | [4] |

| pH 9 | Estimated 3.6 years | [4] | |

| Biodegradation Half-Life | River die-away test (initial concentration 1 ppm) | ~3.5 days | [4] |

| Biodegradation Percentage | Semicontinuous activated sludge (3 mg/L-24 hrs, 21 weeks) | 95% | [4] |

| Semicontinuous activated sludge (13 mg/L-24 hrs, 4 weeks) | 52% | [4] |

Note: The abiotic half-life values are estimations and should be interpreted with caution. The biodegradation data reflects complex environmental conditions and is not solely indicative of the hydrolysis rate.

Experimental Protocols for Studying DBPP Hydrolysis

This section provides a generalized experimental protocol for determining the hydrolysis rate of DBPP under various conditions. This protocol can be adapted for acid-catalyzed, base-catalyzed, and enzyme-catalyzed studies.

-

This compound (DBPP), analytical standard grade

-

Dibutyl phosphate (DBP), analytical standard grade

-

Phenol, analytical standard grade

-

Buffer solutions of various pH (e.g., phosphate, borate, citrate buffers)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Phosphotriesterase enzyme (for enzymatic studies)

-

Quenching solution (e.g., strong acid or base, or organic solvent to stop the reaction)

-

Preparation of Standard Curves:

-

Prepare a series of standard solutions of known concentrations for DBPP, DBP, and phenol in the appropriate solvent (e.g., acetonitrile or methanol).

-

Analyze these standards using the chosen analytical method (HPLC or GC-MS) to generate calibration curves for each compound.

-

-

Hydrolysis Reaction:

-

In a temperature-controlled reaction vessel, add the desired buffer solution of a specific pH.

-

Allow the buffer to reach the target temperature.

-

Initiate the hydrolysis reaction by adding a known amount of a concentrated stock solution of DBPP in a minimal volume of a miscible organic solvent (e.g., acetonitrile) to the buffer.

-

For enzymatic studies, add the phosphotriesterase solution to the buffer before the addition of DBPP.

-

-

Sampling and Quenching:

-

At predetermined time intervals, withdraw a small aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution. The choice of quenching solution depends on the reaction conditions and analytical method. For example, a strong acid can be used to stop a base-catalyzed reaction, or a large volume of cold organic solvent can be used to dilute the sample and stop an enzymatic reaction.

-

-

Sample Analysis:

-

Analyze the quenched samples using a validated HPLC or GC-MS method to determine the concentrations of DBPP, DBP, and phenol.

-

4.4.1. High-Performance Liquid Chromatography (HPLC)

-

Column: A C18 reverse-phase column is suitable for separating DBPP and its hydrolysis products.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape, is typically used.

-

Detector: A UV detector can be used to monitor the aromatic compounds (DBPP and phenol). A mass spectrometer (LC-MS) can provide higher sensitivity and specificity.

4.4.2. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: The aqueous samples may require liquid-liquid extraction (e.g., with dichloromethane or ethyl acetate) to transfer the analytes into an organic solvent. For the analysis of the non-volatile DBP, derivatization (e.g., silylation) may be necessary to make it amenable to GC analysis.

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is commonly used for the analysis of organophosphates.

-

Injection: Splitless injection is often employed for trace analysis.

-

Detection: A mass spectrometer provides identification and quantification of the analytes based on their mass spectra and retention times.

-

Plot the concentration of DBPP remaining versus time.

-

Determine the order of the reaction. For many hydrolysis reactions under pseudo-first-order conditions (where the concentration of water is in large excess and constant), the data can be fitted to the following equation: ln([DBPP]t / [DBPP]0) = -kt where [DBPP]t is the concentration of DBPP at time t, [DBPP]0 is the initial concentration, and k is the pseudo-first-order rate constant.

-

The rate constant (k) can be determined from the slope of the linear plot of ln([DBPP]t) versus time.

-

The half-life (t1/2) of the reaction can be calculated using the equation: t1/2 = 0.693 / k

By performing these experiments at different pH values and temperatures, a comprehensive understanding of the hydrolysis kinetics of DBPP can be achieved.

Conclusion

The hydrolysis of this compound is a critical degradation process that leads to the formation of dibutyl phosphate and phenol. While the general mechanisms of acid-, base-, and enzyme-catalyzed hydrolysis are understood, there is a notable lack of specific, experimentally determined quantitative kinetic data for the abiotic hydrolysis of DBPP. Biodegradation studies indicate that enzymatic processes can significantly accelerate the degradation of this compound in the environment. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to conduct detailed kinetic studies on DBPP hydrolysis, which will be essential for a more complete assessment of its environmental fate and persistence. Further research is needed to fill the existing data gaps and to better characterize the enzymes involved in its biodegradation.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Transition state differences in hydrolysis reactions of alkyl versus aryl phosphate monoester monoanions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C14H23O4P | CID 17312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Aryldialkylphosphatase - Wikipedia [en.wikipedia.org]

- 6. Catalytic Mechanisms for Phosphotriesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Toxicological Profile of Dibutyl Phenyl Phosphate in Aquatic Organisms: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl phenyl phosphate (DBPP), an organophosphate ester, has seen widespread use as a flame retardant and plasticizer in various industrial and consumer products. Its potential for release into aquatic environments raises significant concerns regarding its toxicological impact on aquatic life. This technical guide provides a comprehensive overview of the current knowledge on the toxicological profile of DBPP in aquatic organisms, focusing on quantitative toxicity data, experimental methodologies, and potential mechanisms of action.

Ecotoxicological Data

The toxicity of this compound varies across different aquatic species and exposure durations. The following tables summarize the available quantitative data for acute and chronic toxicity, as well as bioconcentration potential.

Acute Toxicity Data

| Species | Test Type | Duration | Endpoint | Concentration | Reference |

| Cyprinus carpio (Carp) | Acute | 96 hours | LC50 | 1.8 mg/L | [1] |

| Fish (unspecified) | Acute | - | LC50 | 0.3 mg/L | [2] |

| Daphnia magna (Water Flea) | Acute | 24 hours | EC50 (Immobilization) | 450 µg/L | [3] |

| Daphnia magna (Water Flea) | Acute | 48 hours | EC50 (Immobilization) | 260 µg/L | [3] |

| Daphnia magna (Water Flea) | Acute | 48 hours | EC50 | 1.4 mg/L | [1] |

| Daphnia magna (Water Flea) | Acute | - | EC50 | 0.1 mg/L | [2] |

| Selenastrum capricornutum (Green Algae) | Acute | 72 hours | EL50 (Growth Inhibition) | 9.6 mg/L | [1] |

Note: The data for Cyprinus carpio, the 48-hour EC50 for Daphnia magna, and the 72-hour EL50 for Selenastrum capricornutum are from a study on a reaction mass containing butyl diphenyl phosphate, this compound, and tributyl phosphate[1]. Therefore, these values may not be representative of pure this compound.

Chronic Toxicity Data

| Species | Test Type | Duration | Endpoint | Concentration | Reference |

| Daphnia magna (Water Flea) | Chronic | 21 days | NOEC (Reproduction) | 1.3 mg/L | [1] |

Note: This data is from a study on a reaction mass containing butyl diphenyl phosphate, this compound, and tributyl phosphate[1].

Bioconcentration Data

| Species | Test Type | Duration | Endpoint | Value | Reference |

| Cyprinus carpio (Carp) | Bioconcentration | 38 days | BCF | 35 | [4] |

Note: This data is from a study on a reaction mass containing butyl diphenyl phosphate, this compound, and tributyl phosphate[4]. An estimated Bioconcentration Factor (BCF) of 46 has also been calculated for fish based on a log Kow of 4.27[3]. According to a classification scheme, this suggests a moderate potential for bioconcentration in aquatic organisms[3].

Experimental Protocols

The toxicity data presented above are primarily derived from standardized ecotoxicological tests. The following sections detail the general methodologies for the key experiments cited.

Fish Acute Toxicity Test (following OECD Guideline 203)

The acute toxicity of DBPP to fish is typically determined using a static, semi-static, or flow-through test system.

-

Test Organisms: Commonly used species include rainbow trout (Oncorhynchus mykiss), zebrafish (Danio rerio), or fathead minnow (Pimephales promelas).

-

Exposure Conditions: Fish are exposed to a range of DBPP concentrations for a period of 96 hours. Water quality parameters such as temperature, pH, and dissolved oxygen are maintained within a narrow range.

-

Endpoint: The primary endpoint is mortality. The LC50 (lethal concentration for 50% of the test organisms) is calculated at 24, 48, 72, and 96 hours.

-

Analytical Monitoring: The concentrations of DBPP in the test water are measured at the beginning and end of the test to confirm exposure levels. Analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed for this purpose.

Daphnia sp. Acute Immobilisation Test (following OECD Guideline 202)

The acute toxicity of DBPP to aquatic invertebrates is commonly assessed using the Daphnia sp. immobilisation test.

-

Test Organisms: Daphnia magna is the most frequently used species. Neonates (less than 24 hours old) are used for the test.

-

Exposure Conditions: Daphnids are exposed to a series of DBPP concentrations for 48 hours in a static system.

-

Endpoint: The endpoint is immobilisation, defined as the inability to swim within 15 seconds after gentle agitation. The EC50 (effective concentration for 50% of the test organisms) for immobilisation is determined at 24 and 48 hours.

-

Analytical Monitoring: Similar to the fish acute test, the concentration of DBPP in the test medium is verified at the start and end of the exposure period.

Algal Growth Inhibition Test (following OECD Guideline 201)

The potential of DBPP to inhibit the growth of primary producers is assessed using an algal growth inhibition test.

-

Test Organisms: Commonly used freshwater green algae include Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum) or Desmodesmus subspicatus.

-

Exposure Conditions: Exponentially growing algal cultures are exposed to various concentrations of DBPP for 72 hours under constant illumination and temperature.

-

Endpoint: The primary endpoint is the inhibition of growth, which is determined by measuring the algal biomass (e.g., cell count, fluorescence) over time. The EC50 for growth rate inhibition is calculated.

-

Analytical Monitoring: The concentration of DBPP in the growth medium is confirmed at the beginning and end of the test.

Potential Mechanisms of Toxicity and Signaling Pathways

While specific studies on the signaling pathways affected by this compound in aquatic organisms are limited, the broader class of organophosphate esters is known to exert toxicity through several mechanisms. It is plausible that DBPP shares some of these mechanisms.

Neurotoxicity via Acetylcholinesterase Inhibition

A primary mechanism of toxicity for many organophosphate compounds is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.

Inhibition of AChE by DBPP would lead to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft. This results in the continuous stimulation of acetylcholine receptors, leading to neurotoxic effects such as tremors, paralysis, and eventually death. Studies on other dialkyl phenyl phosphates have shown selective inhibition of butyrylcholinesterase, suggesting a potential for neurotoxicity[5].

Endocrine Disruption

There is growing evidence that some organophosphate esters can act as endocrine-disrupting chemicals (EDCs) in aquatic organisms. Potential endocrine-disrupting effects of DBPP could involve interference with the synthesis, regulation, and action of hormones.

One key indicator of estrogenic activity in fish is the induction of vitellogenin (VTG), an egg-yolk precursor protein, in male fish. Exposure to estrogenic compounds can lead to the inappropriate synthesis of VTG in males, which can be a biomarker for endocrine disruption. While direct evidence for DBPP-induced vitellogenin production in fish is currently lacking, studies on the structurally similar dibutyl phthalate (DBP) have demonstrated alterations in steroid hormones and vitellogenin levels in fish[6].

Conclusion and Future Directions

The available data indicate that this compound is toxic to aquatic organisms, with invertebrates like Daphnia magna appearing to be particularly sensitive. However, there are significant data gaps in the toxicological profile of DBPP. Specifically, more research is needed to:

-

Establish definitive acute toxicity values (LC50/EC50) for a wider range of fish and algal species using standardized testing protocols.

-

Conduct chronic toxicity studies to determine the No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC) for key endpoints such as growth, reproduction, and survival in fish, invertebrates, and algae.

-

Investigate the specific molecular mechanisms of DBPP toxicity in aquatic organisms, including its potential to inhibit acetylcholinesterase and disrupt the endocrine system.

-

Perform comprehensive bioconcentration studies following standardized guidelines (e.g., OECD 305) to accurately determine the BCF of pure DBPP in various fish species.

A more complete understanding of the toxicological profile of this compound is crucial for conducting accurate environmental risk assessments and for the development of effective regulatory measures to protect aquatic ecosystems.

References

- 1. echemi.com [echemi.com]

- 2. di-tert-Butylphenyl phenyl phosphate | 65652-41-7 | FB176930 [biosynth.com]

- 3. This compound | 2528-36-1 [chemicalbook.com]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. Dialkyl phenyl phosphates as novel selective inhibitors of butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alterations in neurotransmitters, steroid hormones, vitellogenin, and antioxidant system induced by di-n-butyl phthalate and di-isopentyl phthalate on catfish Rhamdia quelen - PubMed [pubmed.ncbi.nlm.nih.gov]

Dibutyl Phenyl Phosphate: An In-Depth Technical Guide on Potential Endocrine-Disrupting Effects

Disclaimer: Scientific data specifically detailing the in vitro endocrine-disrupting effects of Dibutyl Phenyl Phosphate (DBPP) are sparse in publicly accessible literature. Much of the available research focuses on its analogue, Dibutyl Phthalate (DBP), or other organophosphate flame retardants (OPFRs). This guide synthesizes the available in vivo data for DBPP and extrapolates potential mechanisms of action based on studies of structurally related OPFRs. All information pertaining to related compounds is explicitly noted.

Executive Summary

This compound (DBPP) is an organophosphate ester used as a flame retardant and plasticizer. While in vivo studies indicate potential reproductive and systemic toxicity, a comprehensive understanding of its specific endocrine-disrupting mechanisms is lacking. This document reviews the existing toxicological data for DBPP and examines the endocrine-disrupting activities of related OPFRs, such as Triphenyl Phosphate (TPP) and 2-Ethylhexyl Diphenyl Phosphate (EHDPP), to infer potential pathways of concern for DBPP. These pathways include interference with steroidogenesis and interaction with nuclear receptors. This guide is intended for researchers and professionals in drug development and toxicology to highlight the current knowledge gaps and provide a framework for future investigation.

In Vivo Toxicological Profile of DBPP

The most direct evidence of DBPP's biological effects comes from in vivo rodent studies. While not focused solely on endocrine disruption, these studies provide a foundation for understanding its potential toxicity.

Subchronic and Reproductive Toxicity in Rats

A key study administered DBPP to Sprague-Dawley rats in their diet at doses of 5, 50, and 250 mg/kg/day over 91 days and in a two-generation reproduction study. The findings from this research are summarized in Table 1.

Table 1: Summary of In Vivo Effects of this compound in Sprague-Dawley Rats [1]

| Parameter | Dosage (mg/kg/day) | Observed Effects |

| Body Weight | 250 | Consistently lower body weights in high-exposure adult animals. |

| 50 | Less consistent effects on body weight in mid-exposure adult rats. | |

| Hematology | 250 | Decreased erythrocyte counts, hematocrit, and hemoglobin levels. |

| Organ Weights | 250 | Increased absolute and/or relative liver weights. |

| Histopathology | 50, 250 | Mononuclear cell infiltration and transitional epithelial hyperplasia in the urinary bladder. Decreased hepatocytic vacuolation and increased fatty accumulation in the liver. |

| Reproductive Outcomes | 250 | Decreased survivability among high-exposure pups. Mating and fertility indices were comparable to controls. |

| NOAEL | 5 | No Observable Adverse Effect Level established at this dose. |

Experimental Protocol: Two-Generation Reproduction Study

A brief overview of the methodology for the two-generation reproduction study is provided below.

-

Test Species: Sprague-Dawley rats.

-

Administration: DBPP was administered in the diet.

-

Dosage Levels: 0 (control), 5, 50, and 250 mg/kg/day.

-

F0 Generation: Male and female rats were exposed to DBPP for a pre-mating period, during mating, gestation, and lactation.

-

F1 Generation: Offspring were selected from the F0 litters and were continued on the same dietary concentrations of DBPP. Their growth, development, and reproductive performance were assessed upon maturity to produce the F2 generation.

-

Endpoints Evaluated: Included body weights, food consumption, clinical observations, mating and fertility indices, litter size, pup survival, and histopathology of parental and offspring tissues.[1]

-

Cross-Fostering: A cross-fostering design was used between some high-exposure and control litters to differentiate between gestational and lactational effects.[1]

Potential Endocrine-Disrupting Mechanisms (Inferred from Related OPFRs)

Due to the lack of specific in vitro data for DBPP, this section details the endocrine-disrupting mechanisms of other OPFRs. These findings suggest plausible pathways through which DBPP might act.

Interference with Steroidogenesis

The H295R human adrenocortical carcinoma cell line is a widely used in vitro model to assess a chemical's potential to disrupt steroid hormone synthesis. This cell line expresses the key enzymes required for the steroidogenesis pathway. Studies on other OPFRs, such as 2-Ethylhexyl Diphenyl Phosphate (EHDPP), have demonstrated effects on this pathway.

A study on EHDPP in H295R cells showed a significant increase in the secretion of estradiol, cortisol, and aldosterone after 48 hours of exposure to 1 and 5 µM concentrations. This was accompanied by the upregulation of key corticosteroidogenic genes, including CYP11B2, CYP21A1, 3β-HSD2, and 17β-HSD1. These results indicate that some OPFRs can disrupt adrenal steroidogenesis and lipid homeostasis.

Diagram: Generalized Steroidogenesis Pathway and Potential OPFR Interference

The following diagram illustrates the simplified steroidogenesis pathway in H295R cells, highlighting enzymes that have been shown to be affected by OPFRs like EHDPP.

Caption: Simplified steroidogenesis pathway with potential OPFR targets.

Experimental Protocol: H295R Steroidogenesis Assay (Based on OECD TG 456)

The following is a generalized protocol for the H295R assay used to test for effects on steroid hormone production.

-

Cell Line: Human adrenocortical carcinoma cell line H295R.

-

Culture: Cells are cultured in a suitable medium supplemented with serum and other growth factors.

-

Exposure: Cells are seeded in multi-well plates and, after a 24-hour acclimation period, are exposed to a range of concentrations of the test chemical (e.g., seven concentrations at half-log intervals) for 48 hours. A vehicle control (e.g., 0.1% DMSO), a positive control inducer (e.g., forskolin), and a positive control inhibitor (e.g., prochloraz) are included.

-

Hormone Measurement: After exposure, the culture medium is collected. The concentrations of key steroid hormones, such as testosterone and 17β-estradiol, are quantified using methods like LC-MS/MS or ELISA. Other hormones like progesterone, cortisol, and aldosterone can also be measured.

-

Cytotoxicity Assessment: The viability of the cells is assessed after media collection using an appropriate assay (e.g., MTT or neutral red uptake) to ensure that observed changes in hormone levels are not due to cell death.

-

Data Analysis: Hormone concentrations are compared between treated and vehicle control groups. Statistical significance is determined, and often a fold-change threshold (e.g., 1.5-fold) is applied to identify robust effects.

Interaction with Nuclear Receptors

Many endocrine-disrupting chemicals exert their effects by binding to and either activating (agonism) or inhibiting (antagonism) nuclear receptors, such as the estrogen receptor (ER) and the androgen receptor (AR).

-

Androgen Receptor (AR): A study screening various OPFRs found that several, including Triphenyl Phosphate (TPHP), showed anti-androgenic potential. This suggests that the aryl phosphate structure may be capable of interacting with the AR.

-

Estrogen Receptor (ER): While data on DBPP is unavailable, studies on other OPFRs like 2-ethylhexyl diphenyl phosphate (EHDPP) have shown that it can promote estrogenic activity and synergize with 17β-estradiol-induced ER transactivation.

Diagram: Experimental Workflow for a Receptor Transactivation Assay

This diagram outlines the typical workflow for an in vitro reporter gene assay to detect receptor agonism or antagonism.

Caption: Workflow for a nuclear receptor transactivation assay.

Thyroid Hormone System Disruption

The potential for OPFRs to disrupt the thyroid hormone system is an area of active research. Due to structural similarities with thyroid hormones, some OPFRs and their metabolites are hypothesized to interfere with thyroid hormone synthesis, transport, or receptor binding.

While no specific data exists for DBPP, studies on other OPFRs have shown they can alter circulating levels of thyroid hormones in animal studies. In vitro, some OPFRs have been shown to bind to the thyroid transport protein transthyretin (TTR).

Experimental Protocol: Xenopus Eleutheroembryonic Thyroid Assay (XETA) (OECD TG 248)

The XETA is a screening assay to detect substances with (anti-)thyroid activity.

-

Test Organism: Xenopus laevis eleutheroembryos (tadpoles). Often, a transgenic line expressing green fluorescent protein (GFP) under the control of a thyroid hormone-responsive promoter is used.

-

Exposure: Tadpoles at an early developmental stage (Nieuwkoop-Faber stage 45) are exposed to various concentrations of the test chemical for 72 hours.

-

Endpoints: The primary endpoint is the measurement of GFP fluorescence, which indicates the activation of the thyroid hormone pathway. Morphological changes related to development are also assessed.

-

Modes of Action Detected: The assay can detect compounds that act as thyroid hormone receptor agonists or antagonists, as well as those that inhibit thyroid hormone synthesis or transport.

Conclusions and Future Directions

The available evidence for the endocrine-disrupting potential of this compound is currently limited to in vivo studies that suggest reproductive toxicity at high doses. A significant data gap exists regarding its specific molecular initiating events. Based on the activities of related organophosphate flame retardants, it is plausible that DBPP could interfere with steroidogenesis and potentially interact with androgen, estrogen, and thyroid signaling pathways.

To adequately assess the risk posed by DBPP, the following research is critical:

-

In Vitro Screening: DBPP should be systematically evaluated in a battery of in vitro assays, including:

-

Estrogen and androgen receptor binding and transactivation assays.

-

The H295R steroidogenesis assay to quantify effects on hormone production.

-

Thyroid hormone receptor assays and TTR binding assays.

-

-

Metabolite Activity: The endocrine activity of DBPP metabolites should also be investigated, as metabolic activation can alter the potency of the parent compound.

-

Mechanistic In Vivo Studies: If in vitro activity is confirmed, targeted in vivo studies should be conducted to establish dose-response relationships for specific endocrine endpoints and to understand the physiological consequences.

This technical guide underscores the need for further research to move beyond inference and to provide the definitive data required for a comprehensive risk assessment of this compound.

References

An In-depth Technical Guide on the Biodegradability and Persistence of Dibutyl Phenyl Phosphate (DBPP) in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl phenyl phosphate (DBPP), an organophosphate flame retardant and plasticizer, is of environmental interest due to its widespread use and potential for release into soil and aquatic ecosystems. This technical guide provides a comprehensive overview of the current scientific understanding of DBPP's biodegradability and persistence. It synthesizes quantitative data on its degradation rates, half-life, and sorption characteristics in both soil and water. Detailed experimental protocols, based on internationally recognized guidelines, are provided to facilitate reproducible research in this area. Furthermore, this guide presents a proposed microbial degradation pathway for DBPP, visualized using a signaling pathway diagram, to aid in understanding its environmental fate.

Introduction

This compound (DBPP) is a high-production-volume chemical used as a flame retardant and plasticizer in various industrial and consumer products.[1] Its chemical structure consists of a phosphate core bonded to two butyl groups and one phenyl group.[2][3] The environmental fate of DBPP is a key aspect of its overall risk assessment, with biodegradability and persistence being critical parameters. Understanding how DBPP behaves in soil and water is essential for predicting its potential for accumulation, transport, and ecological impact. This guide aims to provide a detailed technical resource for professionals involved in environmental science and chemical safety assessment.

Biodegradability and Persistence in Water

The aquatic environment is a primary recipient of DBPP through various pathways, including industrial effluent and leaching from products. Its persistence in water is influenced by both biotic and abiotic degradation processes.

Aerobic Biodegradation in Water

Studies have shown that DBPP is susceptible to aerobic biodegradation in aquatic environments. A river die-away test, which simulates the natural degradation process in a river, demonstrated a half-life of approximately 3.5 days for DBPP at an initial concentration of 1 ppm.[1][4] In a CO2-Evolution screening study using an acclimated microbial seed, DBPP, at a concentration of 19.7 ppm, reached 61.5% of its theoretical CO2 evolution in 7 days and 84.4% in 28 days.[1][4] Another similar experiment with an initial concentration of 20.6 ppm showed 11.1%, 75.6%, and 84.5% of theoretical CO2 evolution after 7, 28, and 48 days, respectively.[1][4] Semicontinuous activated sludge (SCAS) tests also indicated significant biodegradation, with 52% removal at an addition rate of 13 mg/L-24 hrs over 4 weeks, and 95% removal at 3 mg/L-24 hrs over 21 weeks.[1][4]

Abiotic Degradation in Water

Abiotic processes, such as hydrolysis and photolysis, also contribute to the degradation of DBPP in water. However, DBPP does not contain chromophores that absorb light at wavelengths greater than 290 nm, suggesting it is not expected to be susceptible to direct photolysis by sunlight.[1]

Quantitative Summary of DBPP Persistence in Water

| Parameter | Test System | Concentration | Result | Reference |

| Half-life | River die-away test | 1 ppm | ~3.5 days | [1][4] |

| % Biodegradation (ThCO2) | CO2-Evolution screening | 19.7 ppm | 61.5% (7 days), 84.4% (28 days) | [1][4] |

| % Biodegradation (ThCO2) | CO2-Evolution screening | 20.6 ppm | 11.1% (7 days), 75.6% (28 days), 84.5% (48 days) | [1][4] |

| % Biodegradation | Semicontinuous activated sludge (SCAS) | 13 mg/L-24 hrs | 52% (4 weeks) | [1][4] |

| % Biodegradation | Semicontinuous activated sludge (SCAS) | 3 mg/L-24 hrs | 95% (21 weeks) | [1][4] |

Biodegradability and Persistence in Soil

Soil acts as a significant sink for many organic contaminants, including DBPP. The persistence of DBPP in soil is largely governed by its interaction with soil particles and its susceptibility to microbial degradation.

Aerobic Biodegradation in Soil

Biodegradation is considered a dominant fate process for DBPP in soil.[1] The rate of degradation can be influenced by factors such as microbial population, soil type, temperature, and moisture content.

Soil Sorption

The mobility and bioavailability of DBPP in soil are influenced by its sorption to soil organic matter. The organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict this behavior. The estimated Koc for DBPP is 930, which suggests that it is expected to have low mobility in soil.[4] This low mobility can lead to its persistence in the topsoil layer.

Quantitative Summary of DBPP Persistence in Soil

| Parameter | Value | Implication | Reference |

| Soil Sorption Coefficient (Koc) | 930 (estimated) | Low mobility in soil | [4] |

| Primary Fate Process | Biodegradation | Susceptible to microbial breakdown | [1] |

Experimental Protocols

Accurate assessment of the biodegradability and persistence of DBPP relies on standardized experimental protocols. The following sections detail the methodologies for key experiments based on OECD guidelines.

OECD 301: Ready Biodegradability - CO2 Evolution Test

This test evaluates the ultimate aerobic biodegradability of a chemical by measuring the amount of carbon dioxide produced.

-

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The amount of CO2 evolved is measured and compared to the theoretical maximum (ThCO2) based on the carbon content of the test substance.

-

Apparatus: Biometer flasks or similar vessels equipped for aeration with CO2-free air and trapping of evolved CO2 in a suitable absorbent (e.g., sodium hydroxide or barium hydroxide).

-

Procedure:

-

Prepare a mineral medium containing essential inorganic salts.

-

Add the test substance at a concentration typically between 10 and 20 mg of total organic carbon (TOC) per liter.

-

Inoculate the medium with a small volume of a mixed microbial population (e.g., from the effluent of a wastewater treatment plant).

-

Aerate the flasks with CO2-free air. The evolved CO2 is trapped in an absorption solution.

-

Incubate the flasks for 28 days at a constant temperature (e.g., 20-25°C).

-

At regular intervals, determine the amount of CO2 produced by titrating the remaining alkali in the absorption solution or by using an inorganic carbon analyzer.

-

Run parallel blanks (inoculum only) and reference controls (with a readily biodegradable substance like sodium benzoate).

-

-

Data Analysis: The percentage of biodegradation is calculated as the ratio of the amount of CO2 produced by the test substance (corrected for the blank) to its ThCO2. A substance is considered readily biodegradable if it reaches the pass level of 60% ThCO2 within a 10-day window during the 28-day test period.

OECD 307: Aerobic and Anaerobic Transformation in Soil

This guideline is used to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.

-

Principle: The test substance, typically radiolabeled (e.g., with ¹⁴C), is applied to soil samples which are then incubated under controlled conditions. At various time points, the soil is extracted and analyzed for the parent compound and its transformation products.

-

Apparatus: Incubation flasks or a flow-through system that allows for the maintenance of aerobic or anaerobic conditions and the trapping of volatile products and ¹⁴CO₂.

-

Procedure:

-

Select and characterize the soil (e.g., texture, pH, organic carbon content).

-

Apply the radiolabeled test substance to the soil samples.

-

For aerobic conditions, maintain a continuous flow of air. For anaerobic conditions, purge the system with an inert gas like nitrogen.

-

Incubate the soil samples in the dark at a constant temperature for a period of up to 120 days.

-

At predetermined intervals, sacrifice replicate samples and extract them with appropriate solvents.

-

Analyze the extracts using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection to identify and quantify the parent compound and its metabolites.

-

Trap and quantify any evolved ¹⁴CO₂ and volatile organic compounds.

-

-

Data Analysis: The rate of degradation (half-life, DT50) of the parent compound and the formation and decline of major transformation products are determined. A mass balance is calculated to account for the distribution of the radiolabel.

River Die-Away Test (Similar to OECD 309 Simulation Test)

This test simulates the biodegradation of a chemical in a natural surface water environment.

-

Principle: The test substance is added at a low concentration to a sample of natural surface water containing its indigenous microbial population. The disappearance of the test substance is monitored over time.

-

Apparatus: Glass flasks or bottles.

-

Procedure:

-

Collect a water sample from a river or lake, ensuring it is not subjected to sterilization.

-

Add the test substance to the water sample at a low, environmentally relevant concentration.

-

Incubate the samples in the dark at a temperature representative of the natural environment.

-

At regular intervals, take subsamples and analyze for the concentration of the test substance using a suitable analytical method (e.g., GC-MS or LC-MS).

-

Include sterile controls (e.g., by filtration or autoclaving) to assess abiotic degradation.

-

-

Data Analysis: The concentration of the test substance is plotted against time to determine the rate of degradation and its half-life.

Proposed Microbial Degradation Pathway of DBPP

While the complete microbial degradation pathway of DBPP is not yet fully elucidated, based on the known metabolism of other organophosphate esters and the identified metabolites of a structurally similar compound, tert-butylphenyl diphenyl phosphate (BPDP), a plausible pathway can be proposed. The initial and most significant step in the biodegradation of organophosphate esters by soil and water microorganisms is typically hydrolysis, catalyzed by phosphotriesterase enzymes.

The proposed pathway involves the sequential hydrolysis of the ester bonds:

-

Initial Hydrolysis: Phosphotriesterases cleave one of the butoxy groups, yielding monobutyl phenyl phosphate and butanol.

-

Second Hydrolysis: The remaining butoxy group is hydrolyzed, resulting in phenyl phosphate and another molecule of butanol.

-

Final Hydrolysis: The final ester bond is cleaved, releasing phenol and inorganic phosphate.

-

Aromatic Ring Cleavage: The resulting phenol can then be further degraded by microorganisms through various aromatic ring-cleavage pathways, ultimately leading to mineralization (CO₂ and H₂O).

Caption: Proposed microbial degradation pathway of this compound (DBPP).

Analytical Methodologies

The accurate quantification of DBPP and its degradation products in environmental matrices is crucial for fate and transport studies. The primary analytical techniques employed are gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS).

-

Sample Preparation: Extraction of DBPP from water samples is typically performed using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For soil and sediment samples, pressurized liquid extraction (PLE) or Soxhlet extraction are common methods.

-

Analysis:

-

GC-MS: Gas chromatography-mass spectrometry is a robust technique for the analysis of DBPP. It offers high sensitivity and selectivity.

-

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is particularly useful for the analysis of the more polar degradation products of DBPP, such as monobutyl phenyl phosphate and phenyl phosphate, which may not be amenable to GC analysis without derivatization.

-

Conclusion

The available data indicates that this compound is susceptible to biodegradation in both soil and aquatic environments, with a relatively short half-life in water under favorable conditions. Its low mobility in soil suggests a potential for persistence in the terrestrial compartment. The primary mechanism of biodegradation is likely initiated by enzymatic hydrolysis of the phosphate ester bonds. Further research is warranted to fully elucidate the complete microbial degradation pathway and to investigate the ecotoxicological effects of its intermediate metabolites. The standardized experimental protocols and analytical methods outlined in this guide provide a framework for conducting such research in a consistent and comparable manner.

References

- 1. Biodegradation of the organophosphate pesticide tetrachlorvinphos by bacteria isolated from agricultural soils in México [scielo.org.mx]

- 2. Biodegradation of tert-butylphenyl diphenyl phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

An In-depth Examination of a Key Organophosphate Ester in Flame Retardants, Plasticizers, and Hydraulic Fluids

Dibutyl phenyl phosphate (DBPP), an organophosphate ester with the chemical formula C₁₄H₂₃O₄P, is a colorless to pale yellow liquid recognized for its significant utility across various industrial sectors.[1][2] Its molecular structure, featuring a central phosphate moiety bonded to two butyl groups and one phenyl group, imparts a unique combination of properties that make it a valuable component in numerous formulations. This technical guide provides a comprehensive overview of the primary industrial applications of DBPP, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Industrial Applications

The primary industrial uses of this compound are as a flame retardant, a plasticizer, a component in hydraulic fluids, and a lubricant additive.[3][4] Its efficacy in these roles stems from its good thermal stability and solubility in organic solvents.[3]

Flame Retardant

DBPP is utilized as a phosphorus-based flame retardant, reducing the flammability of materials used in construction and textiles.[3][4] Organophosphate esters like DBPP can act in both the condensed and vapor phases during combustion. In the condensed phase, they promote char formation, creating a barrier that insulates the underlying material from heat and oxygen. In the vapor phase, they can release radical scavengers that interrupt the chemical reactions of combustion.

Plasticizer

As a plasticizer, DBPP enhances the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1][3] Plasticizers work by embedding themselves between the polymer chains, reducing intermolecular forces and lowering the glass transition temperature (Tg). This increase in free volume allows the polymer chains to move more freely, resulting in a more flexible material.

Hydraulic Fluid Component

DBPP is a critical component in the formulation of fire-resistant hydraulic fluids, especially for the aviation industry.[2][5] It is a constituent of commercial aircraft hydraulic fluids like Skydrol LD4.[6][7] In these formulations, DBPP contributes to the fluid's fire resistance, thermal stability, and lubricity.

Lubricant Additive

In lubricants, DBPP serves as an anti-wear and extreme pressure additive.[3][8] It forms a protective film on metal surfaces, preventing direct metal-to-metal contact under high loads and reducing friction and wear.

Quantitative Data

To facilitate comparison, the following tables summarize key quantitative data related to the properties and performance of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₃O₄P | [1] |

| Molecular Weight | 286.30 g/mol | [2] |

| Appearance | Clear, colorless to slightly yellow liquid | [2][4] |

| Boiling Point | 131-132 °C | [3] |

| Density | 1.0691 g/cm³ at 25 °C | [3] |

| Flash Point | > 200 °F (> 93.3 °C) | [3] |

| Solubility in Water | Insoluble | [4] |

| Log Kow | 4.27 | [3] |

Table 2: Composition of Skydrol LD4 Hydraulic Fluid

| Component | Concentration (% by weight) | Reference |

| This compound | 18 - 25 | [6][7] |

| Tributyl phosphate | 50 - 60 | [6][7] |

| Butyl diphenyl phosphate | 4 - 8 | [6][7] |

| Viscosity index improvers | 5 - 10 | [6][7] |

| Other additives | < 5 | [6][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, analysis, and biological activity of this compound.

Protocol 1: Synthesis of this compound

This protocol is based on the general principle of phosphorylation.

Objective: To synthesize this compound from phenyl phosphorochloridate and butanol.

Materials:

-

Phenyl phosphorochloridate

-

n-Butanol

-

Dichloromethane (anhydrous)

-

Triethylamine (anhydrous)

-

Distilled water

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Addition funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenyl phosphorochloridate in anhydrous dichloromethane.

-

Add anhydrous triethylamine to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add n-butanol to the mixture via an addition funnel with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with distilled water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent.

-

Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to obtain crude this compound.

-

Purify the crude product by vacuum distillation.

Protocol 2: Analysis of this compound in Water by GC-MS

This protocol outlines a general method for the detection and quantification of DBPP in environmental water samples.

Objective: To determine the concentration of this compound in a water sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Water sample

-

Dichloromethane (GC grade)

-

Anhydrous sodium sulfate

-

Internal standard (e.g., deuterated DBPP or another organophosphate ester not expected to be in the sample)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol (for SPE conditioning)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

-

Vials for sample injection

Procedure:

-

Sample Preparation and Extraction:

-

Filter the water sample to remove any suspended solids.

-

Spike the sample with a known amount of the internal standard.

-

Condition an SPE cartridge by passing methanol followed by deionized water through it.

-

Load the water sample onto the SPE cartridge.

-

Wash the cartridge with deionized water to remove any interfering polar compounds.

-